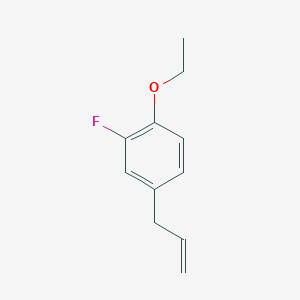
4-Allyl-1-ethoxy-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyl-1-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C11H13FO It is a derivative of benzene, featuring an allyl group, an ethoxy group, and a fluorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-1-ethoxy-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that can be functionalized.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction, often using ethanol and an acid catalyst.
Fluorination: The fluorine atom is introduced through a halogenation reaction, using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Allyl-1-ethoxy-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to remove the allyl group or convert it to a saturated alkyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under appropriate conditions to replace the fluorine atom.
Major Products:
Oxidation: Products may include this compound epoxide or 4-Allyl-1-ethoxy-2-fluorobenzaldehyde.
Reduction: Products may include 4-Propyl-1-ethoxy-2-fluorobenzene.
Substitution: Products may include 4-Allyl-1-ethoxy-2-methoxybenzene or 4-Allyl-1-ethoxy-2-aminobenzene.
Aplicaciones Científicas De Investigación
4-Allyl-1-ethoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Allyl-1-ethoxy-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The allyl group can participate in electrophilic addition reactions, while the ethoxy and fluorine groups can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
4-Allyl-1-ethoxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Allyl-2-fluorobenzene: Lacks the ethoxy group, affecting its solubility and chemical behavior.
1-Ethoxy-2-fluorobenzene: Lacks the allyl group, leading to different applications and reactivity.
Uniqueness: 4-Allyl-1-ethoxy-2-fluorobenzene is unique due to the combination of the allyl, ethoxy, and fluorine groups on the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
1-ethoxy-2-fluoro-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,6-8H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFLVPIQXPFLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














